molecular formula C14H14BrNO3S B1331941 N-benzyl-5-bromo-2-methoxybenzenesulfonamide CAS No. 446308-82-3

N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Cat. No. B1331941
CAS RN: 446308-82-3
M. Wt: 356.24 g/mol
InChI Key: AJCKWNSXFRBQSE-UHFFFAOYSA-N
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Description

“N-benzyl-5-bromo-2-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C14H14BrNO3S . It has a molecular weight of 356.24 g/mol . The compound is also known by other names such as “N-Benzyl 5-bromo-2-methoxybenzenesulfonamide” and "N-Benzyl-N-5-bromo-2-methoxybenzenesulphonamide" .


Molecular Structure Analysis

The InChI code for “N-benzyl-5-bromo-2-methoxybenzenesulfonamide” is 1S/C14H14BrNO3S/c1-19-13-8-7-12 (15)9-14 (13)20 (17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 . The canonical SMILES structure is COC1=C (C=C (C=C1)Br)S (=O) (=O)NCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“N-benzyl-5-bromo-2-methoxybenzenesulfonamide” has a XLogP3-AA value of 3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 20 . Its exact mass and monoisotopic mass are both 354.98778 g/mol .

Scientific Research Applications

Study of Biomolecule-Ligand Complexes

“N-benzyl-5-bromo-2-methoxybenzenesulfonamide” could be used in the study of biomolecule-ligand complexes . These studies are crucial in understanding the interactions between a biomolecule and a ligand, which can provide insights into the functional mechanisms of biological systems.

Free Energy Calculations

This compound could be used in free energy calculations . Free energy is a thermodynamic quantity that measures the maximum reversible work that a system can perform at constant temperature and pressure. Understanding the free energy of a system can provide valuable insights into its stability and reactivity.

Structure-Based Drug Design

“N-benzyl-5-bromo-2-methoxybenzenesulfonamide” could potentially be used in structure-based drug design . This is a method used in designing and optimizing the activity of drug molecules. It involves the 3D structural analysis of the biomolecular targets of drugs, which can help in the design of new therapeutic agents.

Refinement of X-ray Crystal Complexes

This compound could be used in the refinement of X-ray crystal complexes . X-ray crystallography is a widely used technique for determining the atomic and molecular structure of a crystal. The “refinement” process involves adjusting the parameters of a proposed atomic model to best fit the experimental X-ray diffraction data.

properties

IUPAC Name

N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKWNSXFRBQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360076
Record name N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-bromo-2-methoxybenzenesulfonamide

CAS RN

446308-82-3
Record name N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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